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2,4,6-Heptanetrione

Cat. No.: B1618801
CAS No.: 626-53-9
M. Wt: 142.15 g/mol
InChI Key: CTHCTLCNUREAJV-UHFFFAOYSA-N
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Description

Significance of β-Triketones in Advanced Organic Synthesis and Coordination Chemistry

β-Triketones, the class of compounds to which 2,4,6-heptanetrione belongs, are distinguished by three ketone groups, with the central ketone flanked by two others. This structure makes them highly versatile building blocks in both organic synthesis and coordination chemistry. researchgate.netrscf.ru In organic synthesis, β-triketones serve as precursors for a variety of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. rscf.ru The multiple electrophilic centers within the molecule allow for controlled reactions with nucleophiles to build complex molecular architectures. rscf.ru Recently, the spontaneous and catalyst-free reaction between β-triketones and amines to form β,β′-diketoenamines has been highlighted as a "click" chemistry reaction, offering an efficient method for polymer diversification. acs.orgresearchgate.net

In coordination chemistry, β-triketones are highly effective chelating ligands. rsc.org After the dissociation of an enolic proton, they can coordinate with metal ions through their oxygen atoms, typically forming stable six-membered chelate rings. researchgate.netgoogle.com This property has led to their use in creating a wide range of metal complexes with diverse structures, from simple mononuclear chelates to complex polynuclear assemblies and coordination polymers. researchgate.netrsc.orgchemrxiv.org These metal complexes are studied for applications in catalysis, as luminescent materials, and as precursors for other materials. researchgate.netresearchgate.net For instance, divalent metal chelates of this compound with nickel(II), cobalt(II), and palladium(II) have been synthesized and structurally characterized. oup.com The ability to attach these triketone groups to solid supports like silica (B1680970) gel also opens pathways for developing heterogeneous bimetallic catalysts for oxidation reactions. researchgate.net

Area of Significance Description Key Applications
Organic Synthesis Acts as a polyfunctional building block with multiple reactive sites. rscf.ruSynthesis of heterocycles (pyrazoles, isoxazoles, quinoxalines), polymer diversification via "click" chemistry. acs.orgrscf.ru
Coordination Chemistry Functions as a chelating O,O-donor ligand after enolization. researchgate.netgoogle.comFormation of stable metal complexes, luminescent materials, catalyst development. researchgate.netoup.comresearchgate.net
Materials Science Used as a precursor for creating functional materials. researchgate.netresearchgate.netDevelopment of heterogeneous catalysts, molecular precursors for chemical vapor deposition. researchgate.netresearchgate.net

Historical Context and Evolution of Research on this compound

Historically, the preparation of this compound involved multiple steps, often starting from dehydroacetic acid. google.comluc.edu One method involved the decarboxylation of dehydroacetic acid with hydrochloric acid to produce 2,6-dimethyl-4-pyranone, which was then further reacted to yield the trione (B1666649). google.com This process was often hampered by the use of harsh conditions and resulted in by-products. google.com Later, more direct methods were developed, such as reacting diketene (B1670635) with a specific molar range of water in the presence of a tertiary amine catalyst, which could produce both this compound and 2,6-dimethyl-4-pyranone. google.com

The evolution of research on this compound has seen its application shift from being primarily a chemical intermediate to a key component in the synthesis of complex, high-interest molecules. A notable example is its use in a three-step synthesis of corannulene, a bowl-shaped polycyclic aromatic hydrocarbon that represents a fragment of buckminsterfullerene (B74262) (C₆₀). wikipedia.orgsci-hub.se This highlights the compound's value in constructing intricate carbon frameworks. Research has also delved into its coordination chemistry, with early studies focusing on the synthesis and structure of its metal chelates with transition metals like copper, nickel, and cobalt. oup.com These studies revealed interesting magnetic properties, such as ferromagnetic and antiferromagnetic exchange between copper(II) ions in bis(1,3,5-triketonato)dicopper(II) chelates. wikipedia.org

Property Value
Chemical Formula C₇H₁₀O₃ wikipedia.org
Molar Mass 142.154 g·mol⁻¹ wikipedia.org
Appearance White or colorless solid wikipedia.org
Melting Point 49 °C (120 °F; 322 K) wikipedia.org
Common Name Diacetylacetone wikipedia.org
Key Structural Feature Exists mainly in the enol form wikipedia.org

Overview of Key Research Areas and Challenges

Current research on this compound and other β-triketones is diverse and multifaceted. A primary area of investigation remains its utility as a versatile ligand for a wide array of metal ions, including lanthanoids. rsc.orgchemrxiv.org These complexes are explored for their unique structural properties and potential applications in materials science. rsc.org Another significant research thrust is in catalysis, where β-triketones are used to create both homogeneous and heterogeneous catalysts. researchgate.netresearchgate.net For example, transition metal complexes of this compound can catalyze reactions such as the bimolecular condensation of the trione itself or the reaction of β,β′-tricarbonyl derivatives with isocyanates. oup.comresearchgate.netresearchgate.net

The application of β-triketones in organic synthesis continues to be a fruitful field. They are recognized as valuable precursors for synthesizing various five- and six-membered heterocycles. researchgate.net The development of "click" chemistry applications using β-triketones for polymer modification represents a modern advancement in this area. acs.org Beyond synthesis, naturally occurring β-triketones are studied for their biological activities. While some are known for their herbicidal properties by inhibiting enzymes like p-hydroxyphenylpyruvate dioxygenase (HPPD), others are explored as potential insecticides. mdpi.comacs.org this compound itself has been identified as a flavor compound in strawberries. wikipedia.org

Despite the broad utility, research faces certain challenges. A significant issue in the coordination chemistry of β-triketonates is their potential decomposition under basic conditions through a retro-Claisen condensation. rsc.orgchemrxiv.orgchemrxiv.org This instability can complicate the synthesis of desired metal complexes, leading to the formation of unexpected products. rsc.orgchemrxiv.org Researchers are exploring ways to mitigate this decomposition, for instance, by using solvents of lower polarity. chemrxiv.org Another challenge lies in achieving chemo- and regioselectivity in reactions involving the multiple electrophilic centers of triketones, which requires careful control of reaction conditions. rscf.ru

Research Area Focus Associated Challenges
Coordination Chemistry Synthesis and characterization of metal complexes (e.g., with lanthanoids, transition metals). oup.comrsc.orgLigand instability and decomposition via retro-Claisen condensation under basic conditions. rsc.orgchemrxiv.org
Catalysis Development of homogeneous and heterogeneous catalysts for organic reactions. researchgate.netresearchgate.netControlling catalyst selectivity and stability. researchgate.net
Organic Synthesis Use as precursors for heterocycles and in polymer modification ("click" chemistry). researchgate.netacs.orgAchieving chemo- and regioselectivity in reactions. rscf.ru
Bioactivity Investigation as herbicides, insecticides, and natural flavor compounds. wikipedia.orgmdpi.comacs.orgUnderstanding the specific modes of action and optimizing activity. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B1618801 2,4,6-Heptanetrione CAS No. 626-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5(8)3-7(10)4-6(2)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHCTLCNUREAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211650
Record name 2,4,6-Heptanetrione
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Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-53-9
Record name 2,4,6-Heptanetrione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Heptanetrione
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Record name 2,4,6-Heptanetrione
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Record name 2,4,6-HEPTANETRIONE
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Synthetic Methodologies and Preparative Routes to 2,4,6 Heptanetrione

Conventional and Optimized Laboratory Syntheses

The laboratory-scale production of 2,4,6-heptanetrione has been approached through several synthetic routes. These methods can be broadly categorized into direct, one-step processes and more traditional, multi-step pathways.

Diketene-Mediated Approaches to this compound

A notable and efficient method for the synthesis of this compound involves the reaction of diketene (B1670635) with water in the presence of a tertiary amine catalyst. google.com This approach offers the advantage of utilizing readily available and relatively inexpensive starting materials to produce the target compound in a single process step. google.com The reaction also yields 2,6-dimethyl-4-pyranone as a significant co-product. google.com

The stoichiometry of water to diketene is a critical parameter in this synthesis, with optimal molar ratios ranging from approximately 0.3 to 0.9 moles of water per mole of diketene. google.com The choice of tertiary amine catalyst also significantly influences the combined yield of this compound and 2,6-dimethyl-4-pyranone.

CatalystMolar Ratio (Water:Diketene)Combined Yield (%)Reference
1,4-Diazabicyclo[2.2.2]octane~0.878.2 google.com
Triethylamine~0.816 google.com
Pyridine (B92270)~0.841 google.com

The reaction is typically conducted at moderate temperatures, obviating the need for high-temperature apparatus and mitigating corrosion issues associated with older methods. google.com The separation of this compound from the co-product, 2,6-dimethyl-4-pyranone, is generally achieved through conventional techniques such as fractional recrystallization from a suitable solvent like cyclohexane. google.com

Multistep Synthetic Pathways Utilizing Pyranone Intermediates

A more traditional, albeit multi-step, route to this compound begins with dehydroacetic acid. google.com This pathway involves the initial conversion of dehydroacetic acid to 2,6-dimethyl-4-pyranone. This is typically achieved through decarboxylation by treating dehydroacetic acid with a strong acid, such as hydrochloric acid, at elevated temperatures (around 100 °C). google.com

Mechanistic Investigations of this compound Formation

Equation 1: Formation of Acetoacetic Acid Diketene reacts with water to form the unstable acetoacetic acid.

Equation 2: Dimerization and Cyclization Two molecules of diketene can react to form dehydroacetic acid, which is in equilibrium with its open-chain form.

Equation 3: Formation of this compound and 2,6-Dimethyl-4-pyranone The reaction of diketene with acetoacetic acid (formed in situ) leads to the formation of this compound and its cyclized isomer, 2,6-dimethyl-4-pyranone. google.com

The tertiary amine catalyst plays a crucial role in facilitating these transformations. It is proposed that the amine activates the diketene molecule, making it more susceptible to nucleophilic attack by water. Furthermore, the amine can act as a base to promote the necessary deprotonation and condensation steps. The exact sequence and nature of the intermediates can be complex, and the ratio of the trione (B1666649) to the pyranone product is influenced by factors such as reaction time, with longer reaction times favoring the formation of the more stable 2,6-dimethyl-4-pyranone. google.com

Green Chemistry Approaches and Sustainable Synthesis Strategies

While the diketene-mediated synthesis represents an improvement over the pyranone route from a process intensification perspective, there is still scope for the application of green chemistry principles to the synthesis of this compound. Current research in related fields suggests several potential avenues for developing more sustainable synthetic methods.

Another green approach could involve the use of alternative reaction media. While the diketene synthesis uses water as a reactant, exploring solvent-free conditions or the use of benign, renewable solvents could further enhance the environmental profile of the synthesis.

Furthermore, biomimetic strategies offer an intriguing possibility for the sustainable synthesis of this compound and its derivatives. For instance, a total synthesis of orselenic acid, a natural product, was achieved through a biomimetic approach that utilized the trianion of this compound as a key intermediate. libretexts.org This suggests that emulating biosynthetic pathways could lead to novel and efficient synthetic routes under mild conditions. While a specific green synthesis for this compound has not been extensively reported, the principles of green chemistry provide a clear framework for future research and development in this area.

Reactivity and Reaction Mechanisms of 2,4,6 Heptanetrione

Cyclocondensation Reactions and Heterocyclic Compound Formation

2,4,6-Heptanetrione, also known as diacetylacetone, is a versatile precursor in the synthesis of a variety of heterocyclic compounds due to its multiple reactive sites. wikipedia.orgumyu.edu.ng Its ability to exist in different tautomeric forms, primarily the enol form, allows it to undergo cyclocondensation reactions with various binucleophiles. wikipedia.org

Reactions with Diamines: Benzodiazepine (B76468) Derivatives

The condensation reaction of 1,3,5-triketones, such as this compound, with o-phenylenediamines is a well-established method for the synthesis of 1,5-benzodiazepine derivatives. rsc.orgchemijournal.comresearchgate.net These reactions can be influenced by the reaction conditions, such as the pH of the medium.

In an alkaline medium, the reaction between this compound and o-phenylenediamine (B120857) yields 2-acetyl-4-methyl-1,5-benzodiazepine. researchgate.netresearchgate.net However, under acidic conditions, the expected 2-acetyl-4-methyl-1,5-benzodiazepinium cation is found to be unstable. researchgate.netresearchgate.net Instead, the reaction yields the 2,4-dimethyl-1,5-benzodiazepinium salt, indicating a loss of the acetyl group. researchgate.netresearchgate.net

The synthesis of enamino-1,5-benzodiazepines has been achieved through microwave-assisted condensation of 1,3,5-triketones with o-phenylenediamines. chemijournal.com This method highlights the utility of this compound and its analogs in accessing complex heterocyclic structures. The general synthetic strategies for 1,5-benzodiazepines often involve the coupling of diamines with β-dicarbonyl compounds, and the use of catalysts can enhance reaction rates and yields. chemijournal.commdpi.com

Table 1: Products from the Reaction of this compound with o-Phenylenediamine under Different Conditions
Reaction Condition Reactants Major Product Reference
Alkaline Ethanol (B145695)This compound, o-Phenylenediamine2-Acetyl-4-methyl-1,5-benzodiazepine researchgate.netresearchgate.net
Acidic EthanolThis compound, o-Phenylenediamine2,4-Dimethyl-1,5-benzodiazepinium salt researchgate.netresearchgate.net
Microwave Irradiation1,3,5-Triketones, o-PhenylenediaminesEnamino-1,5-benzodiazepines chemijournal.com

Cyclization with Isocyanates to Pyridinone and Pyranone Scaffolds

The reaction of this compound with isocyanates can lead to the formation of pyridinone and pyranone derivatives. researchgate.net These reactions are often catalyzed by transition metal acetylacetonates (B15086760), such as [Co(acac)2] and [Zn(acac)2], and can proceed at room temperature. researchgate.net The reaction involves the cyclization of initially formed unstable 1:1 and 1:2 adducts between the trione (B1666649) and the isocyanate. researchgate.net The specific product formed can depend on the nature of the isocyanate and the reaction conditions. For instance, reactions with primary aliphatic amines and diketene (B1670635) can yield N-substituted pyridinone compounds, while sterically hindered amines may lead to pyrone-type products.

Condensation Reactions with 1,2-Diketones

This compound undergoes condensation reactions with 1,2-diketones. wikipedia.orgwikiwand.com This type of reaction provides a route to highly substituted phenolic compounds. The reaction mechanism involves the formation of new carbon-carbon bonds and subsequent aromatization.

Nucleophilic Transformations and Enolate Chemistry of this compound

The presence of acidic methylene (B1212753) protons and the ability to form stable enolates make this compound a potent nucleophile in various transformations.

Reaction with Electron-Deficient Heterocycles

This compound can act as a dinucleophilic reagent in reactions with electron-deficient heterocycles. For example, it participates in ring transformation reactions with compounds like nitropyrimidinone under basic conditions to yield functionalized 4-pyridones. ethernet.edu.et The reaction proceeds through a nucleophilic attack by the enolate of the trione on the heterocyclic ring, followed by a series of rearrangements and eliminations to form the final product.

Formation of Substituted Phenols via Prelog Condensation

An important application of the nucleophilic character of this compound is its use in the Prelog condensation to synthesize highly substituted phenols. thieme-connect.comresearchgate.netthieme-connect.comcapes.gov.br This reaction involves the condensation of a β-dicarbonyl compound (or in this case, a β,δ-triketone) with a ketone, leading to the formation of a phenol (B47542) derivative. The use of this compound in this context allows for the synthesis of phenols with specific substitution patterns that may be difficult to achieve through other methods.

Metal-Catalyzed Processes Involving this compound

This compound, a β,δ-triketone, demonstrates notable reactivity in the presence of metal catalysts, participating in a variety of transformations including condensation reactions and acting as a versatile ligand in coordination chemistry. researchgate.netresearcher.life Its structure, featuring multiple carbonyl groups, allows for complex interactions with metal ions, leading to the formation of diverse products and intermediates. oup.comontosight.ai

Transition metal ions have been shown to catalytically promote the bimolecular condensation of this compound. researcher.life Specifically, ions such as nickel(II), cobalt(II), and platinum(II) have been identified as effective catalysts for this type of reaction. researcher.life This catalytic activity is significant in the synthesis of more complex molecules from the relatively simple triketone starting material.

The condensation reactions can lead to the formation of various heterocyclic and bicyclic compounds. For instance, in the presence of transition metal acetylacetonates like [Co(acac)2] and [Zn(acac)2], this compound reacts with isocyanates to yield pyridinone and pyranone derivatives. researchgate.netresearchgate.net These products arise from the cyclization of initially formed, unstable 1:1 and 1:2 adducts. researchgate.netresearchgate.net The catalytic role of the metal ion is crucial in facilitating the formation of new carbon-carbon bonds between the intercarbonylic methylene group of the triketone and the isocyanate. researchgate.netresearchgate.net

The following table summarizes the transition metal ions known to promote the bimolecular condensation of this compound and the resulting product classes:

Transition Metal IonReactantProduct Class
Nickel(II)This compoundBimolecular condensation products
Cobalt(II)This compoundBimolecular condensation products
Platinum(II)This compoundBimolecular condensation products
Cobalt(II) acetylacetonateThis compound and isocyanatesPyridinone and pyranone derivatives
Zinc(II) acetylacetonateThis compound and isocyanatesPyridinone and pyranone derivatives

This table is based on findings from the referenced literature. researchgate.netresearcher.liferesearchgate.net

Beyond promoting condensation reactions, this compound and its derivatives act as ligands in various catalytic cycles. luc.edu The triketone can coordinate to metal centers through its oxygen atoms, behaving as a bidentate or even a terdentate ligand. oup.com This coordination is a key step in many metal-catalyzed processes, influencing the reactivity of both the ligand and the metal center.

This compound can exist in different tautomeric forms, primarily as a monoenol. wikipedia.org This structural flexibility allows it to form stable chelate complexes with a range of metal ions. For example, it forms well-defined chelates with copper(II), nickel(II), cobalt(II), and palladium(II). researcher.lifeoup.com The formation of these metal complexes is often a prerequisite for subsequent catalytic transformations.

The ligand behavior of this compound is exemplified by its use in the synthesis of palladium(II) catalysts. luc.edu It can be incorporated as a ligand in bimetallic palladium complexes that are active in reactions such as allylic isomerization. luc.edu In these catalytic cycles, the triketone ligand can influence the stereochemistry and efficiency of the transformation.

Furthermore, the coordination of this compound to a metal can activate the ligand for further reactions. An NMR study of a palladium(II) chelate of this compound suggested the partial enolization of an uncoordinated carbonyl group, indicating that the metal's presence alters the electronic structure and reactivity of the ligand itself. researcher.life This altered reactivity can be harnessed in catalytic processes where the ligand participates directly in bond-forming or bond-breaking steps.

The following table details some of the metal complexes formed with this compound and their relevance in catalytic applications:

Metal IonComplex TypeSignificance in Catalysis
Palladium(II)Bimetallic complexesCatalysts for allylic isomerization
Copper(II)Mononuclear and binuclear chelatesPrecursors for catalytic systems
Nickel(II)Octahedral hexacoordinate chelatesPrecursors and active species in catalysis
Cobalt(II)Octahedral hexacoordinate chelatesPrecursors and active species in catalysis

This table is based on data from the cited research articles. researcher.lifeoup.comluc.edu

Coordination Chemistry and Metal Complexation of 2,4,6 Heptanetrione

Ligand Characteristics and Tautomeric Equilibria in Complex Formation

As a multidentate ligand, 2,4,6-heptanetrione (H₂daa) can exist in monoanionic (Hdaa⁻) or dianionic (daa²⁻) forms, enabling it to act as both a bidentate and a terdentate ligand. oup.com This flexibility, combined with its keto-enol tautomerism, allows for the formation of a diverse range of metal complexes with varied structural and electronic properties.

Keto-Enol Tautomerism and Preferential Coordination Modes

The structure of this compound is characterized by a state of keto-enol tautomerism, where the molecule can exist as a triketo form, a monoenol form, or a bisenol form. researchgate.net The equilibrium between these tautomers is influenced by factors such as solvent polarity and temperature. researchgate.net The enol form is particularly significant in coordination chemistry as the deprotonated hydroxyl group, along with a carbonyl oxygen, can chelate to a metal ion. libretexts.orgmasterorganicchemistry.com In the formation of metal complexes, the enol tautomer is often favored due to the stability gained through the formation of a six-membered chelate ring with the metal ion. wikipedia.org The presence of multiple carbonyl groups allows for the formation of stable intramolecular hydrogen bonds in the enol form, further contributing to its stability. libretexts.org

Bidentate, Terdentate, and Binucleating Ligand Behavior

The coordination versatility of this compound is a key feature of its chemistry. oup.com As a bidentate ligand , it can coordinate to a metal ion through two of its oxygen atoms, typically forming a mononuclear complex of the type M(Hdaa)₂. oup.comoup.com In this mode, one of the keto-enol moieties chelates to the metal center, leaving the third carbonyl group uncoordinated. researcher.life

As a terdentate ligand , all three oxygen atoms can participate in bonding, which can lead to the formation of polymeric or polynuclear complexes. oup.com This mode of coordination is less common but has been observed in certain complexes.

Furthermore, this compound is recognized as a binucleating ligand , capable of bridging two metal centers. wikipedia.orgwikiwand.com This occurs when the ligand is in its dianionic form (daa²⁻), allowing it to coordinate to two separate metal ions, often resulting in the formation of dinuclear complexes with the general formula M₂(daa)₂. oup.comoup.com This binucleating capability is of particular interest for the development of catalysts and magnetic materials.

Synthesis and Characterization of Divalent Metal Chelates

The reaction of this compound with divalent metal ions yields a variety of chelate complexes. The resulting structures are highly dependent on the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Nickel(II) Complexes: Mononuclear and Dinuclear Species

Nickel(II) ions react with this compound to form both mononuclear and dinuclear complexes. oup.com The mononuclear species, Ni(Hdaa)₂·2H₂O, features two bidentate heptanetrione ligands coordinated to a central nickel atom, with two water molecules completing the octahedral coordination sphere. oup.comresearcher.life

The dinuclear complex, Ni₂(daa)₂·4H₂O, involves the dianionic form of the ligand acting as a binucleating agent to bridge two nickel centers. oup.comresearcher.life In the presence of a strong coordinating solvent like pyridine (B92270), a pyridine adduct, Ni₂(daa)₂·4Py, can be formed. oup.comresearcher.life Spectroscopic data suggest an octahedral coordination geometry for the nickel(II) ions in these complexes. oup.com

Table 1: Nickel(II) Complexes of this compound

Complex FormulaTypeCoordination Environment
Ni(Hdaa)₂·2H₂OMononuclearOctahedral
Ni₂(daa)₂·4H₂ODinuclearOctahedral
Ni₂(daa)₂·4PyDinuclear AdductOctahedral

Cobalt(II) Complexes: Coordination Geometries and Pyridine Adducts

Similar to nickel(II), cobalt(II) forms both mononuclear and dinuclear complexes with this compound. oup.com The mononuclear complex, Co(Hdaa)₂·2H₂O, and the dinuclear complex, Co₂(daa)₂·4H₂O, have been synthesized and characterized. oup.comresearcher.life These complexes are analogous to their nickel(II) counterparts, with spectroscopic evidence pointing to an octahedral coordination geometry around the cobalt(II) ions. oup.com

The addition of pyridine also leads to the formation of a dinuclear pyridine adduct, Co₂(daa)₂·4Py. oup.comresearcher.life The study of these cobalt complexes provides insight into the magnetic and electronic properties that can arise from the specific coordination environment of the metal ion.

Table 2: Cobalt(II) Complexes of this compound

Complex FormulaTypeCoordination Environment
Co(Hdaa)₂·2H₂OMononuclearOctahedral
Co₂(daa)₂·4H₂ODinuclearOctahedral
Co₂(daa)₂·4PyDinuclear AdductOctahedral

Palladium(II) Complexes: Structural Aspects and Enolization Phenomena

Palladium(II) reacts with this compound to yield the square planar complex Pd(Hdaa)₂. oup.comresearcher.life A hydrated form, Pd(Hdaa)₂·2H₂O, has also been reported. researcher.life The coordination structure of the palladium(II) ion in these complexes is typically square planar tetracoordinate. oup.com

An interesting feature of the palladium(II) chelate is the evidence from NMR studies suggesting partial enolization of an uncoordinated carbonyl group. oup.com This indicates that even when not directly involved in coordination, the electronic environment of the ligand is influenced by the metal center.

Table 3: Palladium(II) Complexes of this compound

Complex FormulaTypeCoordination Environment
Pd(Hdaa)₂MononuclearSquare Planar
Pd(Hdaa)₂·2H₂OMononuclearSquare Planar

Beryllium(II) Complexes and Ligand Transformation Pathways

The coordination of this compound with beryllium(II) presents a notable example of ligand transformation. Unlike its reactions with other divalent metals, the synthesis involving Be(II) ions does not yield a simple chelate of the original triketone. Instead, an unexpected chemical alteration of the ligand occurs. Research has shown that the reaction of this compound (H₂daa) with beryllium(II) results in the formation of bis(2-amino-2-heptene-4,6-dionato)beryllium(II). oup.comoup.comresearchgate.net This product arises from an amination of the original ligand, indicating that the beryllium ion facilitates a transformation pathway rather than simple coordination. oup.comoup.comresearchgate.net Spectroscopic analysis suggests that the resulting beryllium(II) complex adopts a tetrahedral tetracoordinate geometry. oup.comresearchgate.netresearchgate.net This behavior distinguishes beryllium from other metals like nickel, cobalt, and palladium, which typically form chelates with the parent ligand. oup.com

Copper(II) Complexes: Formation of 1:2 and Binuclear 2:2 Chelates

In contrast to the ligand transformation observed with beryllium(II), this compound demonstrates versatile coordination behavior with copper(II), forming both mononuclear and binuclear species. oup.com The ligand, existing as monoanionic (Hdaa⁻) or dianionic (daa²⁻) forms, can act as a bidentate or a terdentate ligand, respectively. oup.com This allows for the formation of two primary types of copper chelates: a mononuclear 1:2 complex, Cu(Hdaa)₂, and a binuclear 2:2 complex, Cu₂(daa)₂. oup.com

The synthesis of these different chelates is influenced by reaction conditions and the presence of substituents on the ligand backbone. oup.com For instance, this compound and its 3-methyl derivative can form both 1:2 and 2:2 chelates, whereas the 3,5-dimethyl derivative only yields the mononuclear 1:2 type, likely due to steric hindrance from the additional methyl group. oup.com The conversion from the 1:2 chelate to the more stable 2:2 binuclear structure is a key reaction pathway, with the ease of this conversion being sterically dependent. oup.com The binuclear chelates are notably insoluble in most organic solvents but can be recrystallized from strongly coordinating solvents like pyridine. oup.com Furthermore, these binuclear copper complexes can reversibly add heterocyclic bases, such as pyridine, leading to the formation of pentacoordinate square pyramidal adducts. oup.com

Complex TypeFormulaLigand FormMetal:Ligand RatioNotes
MononuclearCu(Hdaa)₂Monoanionic (Hdaa⁻)1:2Formed by all homologues studied. oup.com
BinuclearCu₂(daa)₂Dianionic (daa²⁻)2:2Formed by this compound and its 3-methyl derivative. oup.com
Pyridine AdductCu₂(daa)₂(Py)₂Dianionic (daa²⁻)2:2Example of a pentacoordinate adduct formed from the binuclear chelate. oup.com

Tin(IV) Complexes and Their Derivatives

The coordination chemistry of this compound extends to main group metals, with various organotin(IV) derivatives having been synthesized and characterized. acs.org β,δ-Triketonates, the class to which this compound belongs, react with organotin(IV) compounds to form novel derivatives. acs.org The synthesis of these compounds can be achieved through methods such as the reaction of organotin halides (e.g., R₃SnCl) or organotin oxides (e.g., (R₃Sn)₂O, R₂SnO) with the ligand. tubitak.gov.tr Spectroscopic studies, including FT-IR and multinuclear NMR (¹H, ¹³C, and ¹¹⁹Sn), are crucial for characterizing these complexes. tubitak.gov.trresearchgate.netjmchemsci.com Depending on the substituents on the tin atom and the stoichiometry of the reaction, different coordination geometries around the tin center are possible. These geometries can range from tetrahedral to penta- or hexa-coordinated structures, often exhibiting fluxional behavior in solution. jmchemsci.comuobabylon.edu.iq

Advanced Structural Studies of Metal-2,4,6-Heptanetrione Complexes

Elucidation of Coordination Geometries and Ligand Conformations

The structural elucidation of metal complexes with this compound reveals a diversity of coordination geometries dictated by the central metal ion. libretexts.org Spectroscopic studies have been fundamental in determining these structures. For divalent metal chelates, a tetrahedral tetracoordinate geometry is suggested for beryllium(II) complexes after ligand transformation. oup.comresearchgate.net Palladium(II) is proposed to form square planar tetracoordinate chelates. oup.comresearchgate.net In contrast, nickel(II) and cobalt(II) ions typically adopt an octahedral hexacoordinate structure, often incorporating water or other Lewis bases as axial ligands. oup.comresearchgate.net

Copper(II) complexes exhibit structural variety based on their nuclearity. The mononuclear Cu(Hdaa)₂ chelate involves the ligand acting in a bidentate fashion, leaving one carbonyl group uncoordinated. oup.com In the binuclear Cu₂(daa)₂ structure, the dianionic ligand acts as a terdentate bridging unit, connecting the two copper(II) centers. oup.com The addition of bases like pyridine to the binuclear complex leads to a five-coordinate, square pyramidal geometry at each copper center. oup.com For organotin(IV) derivatives, the geometry around the tin atom is flexible, with evidence pointing towards four-coordinate tetrahedral structures for tri-organotin derivatives and five- or six-coordinate geometries for di-organotin species in solution. jmchemsci.comuobabylon.edu.iq

Metal IonCoordination NumberTypical GeometryExample Complex
Beryllium(II)4Tetrahedralbis(2-amino-2-heptene-4,6-dionato)beryllium(II) oup.comresearchgate.net
Palladium(II)4Square PlanarPd(Hdaa)₂ oup.comresearchgate.net
Nickel(II)6OctahedralNi(Hdaa)₂·2H₂O oup.com
Cobalt(II)6OctahedralCo(Hdaa)₂·2H₂O oup.com
Copper(II) (binuclear adduct)5Square PyramidalCu₂(daa)₂(Py)₂ oup.com
Tin(IV) (diorganotin)5 or 6Trigonal Bipyramidal / OctahedralR₂SnL₂ jmchemsci.comuobabylon.edu.iq

Functional Aspects of this compound Metal Chelates

Metal chelates of this compound are not only of structural interest but also exhibit a range of functional properties. Certain metal ions have been shown to catalytically promote reactions of the ligand itself. For example, nickel(II), cobalt(II), and platinum(II) ions can catalyze the bimolecular condensation of this compound. oup.comresearchgate.netresearcher.life This catalytic activity highlights the ability of the coordinated metal center to activate the ligand for further chemical transformations.

The ligand and its complexes have also found utility in organic synthesis. For instance, this compound is a key starting material in an efficient, three-step synthesis of corannulene, a fragment of buckminsterfullerene (B74262). ethernet.edu.et A biomimetic total synthesis of orselenic acid, a polyketide, was also achieved using the trianion of this compound. libretexts.org

Furthermore, metal complexes derived from ligands structurally related to this compound have been investigated for their biological activities. Binuclear complexes of Schiff bases derived from this compound have shown enhanced antibacterial activity compared to their mononuclear counterparts or the free ligand. jcsp.org.pk Additionally, research into organotin(IV) carboxylates and other related structures suggests that metal complexation can lead to significant antioxidant and enzyme inhibition properties. jmchemsci.comnih.gov

Spin States and Magnetic Properties of Paramagnetic Complexes

The ability of this compound and related 1,3,5-triketones to act as binucleating ligands allows for the formation of complexes containing two closely spaced metal ions. When these ions are paramagnetic (e.g., Copper(II), Nickel(II), Cobalt(II)), magnetic exchange interactions can occur between them, leading to interesting spin states and magnetic properties.

Pioneering work in this area investigated the magnetic properties of bis(1,3,5-triketonato)dicopper(II) chelates. wikipedia.orgcapes.gov.br These studies demonstrated that both ferromagnetic (leading to a higher spin state) and antiferromagnetic (leading to a lower spin state) exchange interactions could be observed between the two copper(II) ions within the same complex. wikipedia.orgcapes.gov.br The nature of this magnetic coupling is highly dependent on the specific geometry of the complex and the bridging network between the metal centers.

Subsequent research focused on the synthesis and characterization of copper(II) chelates of this compound and its methylated derivatives. oup.com These studies successfully produced both mononuclear, 1:2 (metal:ligand), and binuclear, 2:2, copper(II) complexes. oup.com The binuclear complexes are particularly relevant for magnetic studies. It was observed that the 1:2 chelates could be converted into the 2:2 binuclear form, with the ease of conversion influenced by steric factors, such as the presence of methyl groups on the ligand backbone. oup.com

The structure of these binuclear copper(II) chelates allows for the reversible addition of coordinating bases, such as pyridine. This results in the formation of five-coordinate square pyramidal structures, which can further modulate the magnetic interactions between the copper centers. oup.com While binuclear complexes of this compound with other paramagnetic ions like Co(II) and Ni(II) have also been synthesized, detailed studies of their specific magnetic properties and spin states are a continuing area of investigation.

Table 2: Magnetic Interaction in Binuclear Copper(II) 1,3,5-Triketonate Complexes

Complex TypeMetal IonMagnetic PhenomenonImplication
Binuclear 1,3,5-TriketonatesCopper(II)Ferromagnetic CouplingAlignment of electron spins, resulting in a higher total spin state.
Binuclear 1,3,5-TriketonatesCopper(II)Antiferromagnetic CouplingOpposition of electron spins, resulting in a lower total spin state.

Advanced Spectroscopic Characterization and Structural Analysis of 2,4,6 Heptanetrione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive tool for investigating the nuanced structural features of 2,4,6-heptanetrione, particularly its complex tautomeric equilibria in solution and the definitive structures of its reaction products.

This compound, a β,δ-triketone, is capable of existing in several tautomeric forms, including a tri-keto form and various mono- and di-enol forms. The interconversion between these tautomers is often slow on the NMR timescale, which permits the observation of distinct signals for each species present in solution, providing a detailed snapshot of the equilibrium. encyclopedia.pubthermofisher.com

In solution, this compound exists predominantly as a mixture of its enolic tautomers rather than the simple tri-keto form. wikipedia.org Kinetic studies in aqueous solutions have confirmed the presence of different protonated and anionic species, with NMR being instrumental in identifying the structure of the predominant anionic enolate form. acs.org The equilibrium can be influenced by factors such as solvent polarity and pH. acs.orgscispace.com For instance, polar protic solvents can disrupt internal hydrogen bonding, shifting the equilibrium. scispace.com The presence of the enol forms is characterized by specific resonances, such as a downfield signal for the enolic hydroxyl proton (δ > 10 ppm) and signals for vinylic protons (δ ≈ 5-6 ppm), which are absent in the tri-keto form. The tri-keto form would be identified by the presence of two chemically distinct methylene (B1212753) proton signals.

Table 1: Principal Tautomeric Forms of this compound

Tautomeric Form Key Structural Features Expected ¹H NMR Characteristics
Tri-keto Three C=O groups; two CH₂ groups Two distinct signals for methylene protons; no vinylic or enolic OH signals.
Mono-enol One C=C-OH group; two C=O groups Signal for one enolic OH; one vinylic CH; signals for methylene and methyl protons.
Di-enol Two C=C-OH groups; one C=O group Signals for two enolic OHs; two vinylic CHs; signal for the central methylene group.

| Symmetric Di-enol | Cross-conjugated di-enol form | Signal for one type of enolic OH (due to symmetry); one type of vinylic CH. |

The structures of metal complexes of this compound have also been extensively studied using NMR. The ligand can act as a bidentate or a terdentate ligand, forming mononuclear or binuclear complexes. oup.com NMR studies of a palladium(II) chelate, for instance, indicated the partial enolization of an uncoordinated carbonyl group, providing insight into the ligand's binding mode. oup.comoup.com Similarly, various organotin(IV) derivatives have been synthesized and characterized, with ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy being used to assign their structures. researchgate.netresearchgate.net In studies of copper(II) chelates, NMR was used to show that steric hindrance from methyl groups on the ligand backbone could prevent the formation of certain conformations necessary for creating binuclear complexes. oup.com

Table 2: ¹H NMR Spectral Data for 2,4-Dimethyl-1,5-benzodiazepinium Chloride (Derivative of this compound) oup.com

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
CH₃ (at C2 and C4) 2.9 Singlet
CH₂ (at C3) 4.0 Singlet

Elucidation of Tautomeric Forms and Isomerism in Solution

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound and is particularly useful for investigating how the ligand coordinates to metal ions.

The IR spectrum of this compound displays characteristic absorption bands corresponding to its different functional groups. The presence of both keto and enol forms in the solid state leads to a complex spectrum. Key vibrational bands include C-H stretching from the alkyl groups, C=O stretching from the keto groups, and O-H and C=C stretching from the enol tautomers. nih.govlibretexts.org

When this compound acts as a ligand to form a metal complex, the IR spectrum changes in predictable ways, which helps in identifying the coordination sites. The most significant changes are typically observed in the C=O stretching region. Upon coordination of a carbonyl oxygen to a metal center, the C=O bond is weakened, causing its stretching frequency to decrease (shift to a lower wavenumber). This shift provides direct evidence of coordination through the oxygen atoms. oup.com In some complexes, a band corresponding to an uncoordinated C=O group may still be present at a higher frequency (around 1700 cm⁻¹), indicating that not all carbonyl groups are involved in bonding. oup.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Alkyl C-H Stretching 2850-3000
Enol O-H Stretching (broad) 2500-3300
Keto C=O Stretching ~1700-1725
Enol C=C / Coordinated C=O Stretching ~1550-1640

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight of this compound and to deduce its structure by analyzing the fragmentation patterns that result from ionization.

The electron ionization (EI) mass spectrum of this compound provides clear confirmation of its molecular formula, C₇H₁₀O₃. The molecular ion peak (M⁺˙) is observed at a mass-to-charge ratio (m/z) of 142, which corresponds to the compound's molecular weight. nih.gov

The fragmentation of the molecular ion provides structural information. The spectrum is characterized by several key fragment ions. The most intense peak (base peak) is often at m/z 43, which is characteristic of the acetyl cation ([CH₃CO]⁺). nih.gov This ion is formed by α-cleavage, a common fragmentation pathway for ketones where the bond adjacent to the carbonyl group is broken. libretexts.org Another significant peak is observed at m/z 85. nih.gov This fragment likely arises from the cleavage of the bond between C3 and C4, with the charge retained on the C₄H₅O₂ fragment, or through another complex cleavage or rearrangement process like the McLafferty rearrangement, which is common in carbonyl compounds. libretexts.org The analysis of these fragments helps to piece together the original structure and confirm the connectivity of the atoms within the molecule.

Table 4: Key Ions in the Mass Spectrum of this compound nih.gov

m/z Ion Likely Fragmentation Pathway
142 [C₇H₁₀O₃]⁺˙ Molecular Ion (M⁺˙)
85 [C₄H₅O₂]⁺ Cleavage of C-C bond adjacent to a carbonyl

X-ray Diffraction Studies

Single-Crystal X-ray Crystallography for Solid-State Structure Determination

It is well-established that linear β-dicarbonyl and β-tricarbonyl compounds predominantly exist in their enol tautomeric forms in the solid state, stabilized by strong intramolecular hydrogen bonds. nih.gov For this compound, this would involve the formation of one or two enol forms, where a proton is shared between two of the oxygen atoms, creating a stable six-membered ring-like structure.

The structural determination of derivatives of this compound, such as metal complexes and more complex organic molecules incorporating the triketone moiety, confirms these general features. For example, the crystal structure of a cyclic Schiff base derived from heptane-2,4,6-trione and ethylenediamine (B42938) has been determined, revealing a nonplanar "step-stool" conformation.

In a study of cleistoperone A, a natural product containing a β,β′-triketone system, single-crystal X-ray diffraction revealed the solid-state tautomer to be the C-7-enol form, stabilized by a resonance-assisted hydrogen bond. nih.gov The bond lengths within the enolized β,β′-triketone core (C-1–O-1 at ~1.26 Å and C-7–O-4 at ~1.29 Å) were found to be intermediate between standard single and double carbon-oxygen bond lengths, which is characteristic of the delocalized electronic structure in the chelated enol ring. nih.gov

Similarly, the crystal structure of the sodium salt of mesotrione, a triketone herbicide, has been elucidated. researchgate.net The analysis provided detailed crystallographic data, as presented in the table below, showcasing the typical parameters obtained from such an experiment.

Table 1: Illustrative Crystallographic Data for a Triketone Derivative (Sodium Salt of Mesotrione). researchgate.net
ParameterValue
Crystal SystemTriclinic
Space GroupP1
a (Å)9.9014 (5)
b (Å)10.7214 (6)
c (Å)11.9401 (6)
α (°)69.789 (3)
β (°)71.074 (3)
γ (°)66.439 (3)
Volume (ų)1064.45 (10)
Z2
Calculated Density (Mg m⁻³)1.415

This data allows for a complete reconstruction of the crystal lattice and the precise positions of all atoms within the unit cell.

Analysis of Crystal Packing and Hydrogen Bonding Networks

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a variety of intermolecular forces, with hydrogen bonding often playing a dominant role, especially in molecules with hydroxyl and carbonyl groups. mdpi.com For this compound, which is expected to exist as a chelated enol in the solid state, both intramolecular and intermolecular hydrogen bonds are anticipated to be key features of its crystal structure.

The intramolecular hydrogen bond within the enol ring is a strong, resonance-assisted interaction that is fundamental to the stability of the molecule's conformation. nih.gov Beyond this, intermolecular hydrogen bonds can form between the remaining carbonyl oxygen and the enolic hydrogen of a neighboring molecule, or between other suitable donor and acceptor sites. These interactions lead to the formation of extended one-, two-, or three-dimensional networks.

In the crystal structure of the sodium salt of mesotrione, for instance, the molecules assemble into a polymer chain. researchgate.net This is facilitated by bridging sodium ions and further stabilized by O—H···O hydrogen bonds and C—H···O short contacts. researchgate.net The analysis of such networks is crucial for understanding the material's physical properties, such as melting point and solubility.

The table below illustrates the types of hydrogen bond parameters that are determined from a single-crystal X-ray diffraction study, using data from a representative organic compound with hydrogen bonding capabilities.

Table 2: Representative Hydrogen Bond Geometry.
D–H···Ad(D–H) / Åd(H···A) / Åd(D···A) / Å<(DHA) / °
O–H···O0.821.852.66170
N–H···O0.862.052.90175
C–H···O0.952.403.30158

Note: Data in this table is illustrative of typical hydrogen bond parameters and does not represent a specific derivative of this compound.

The study of these hydrogen-bonding patterns provides deep insights into the supramolecular chemistry of β-triketones, informing the design of new materials with tailored solid-state properties.

Theoretical and Computational Chemistry Studies on 2,4,6 Heptanetrione

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4,6-heptanetrione. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are employed to determine its most stable geometric conformations and electronic structure.

Initial calculations focus on optimizing the molecular geometry to find the lowest energy structure. For a flexible molecule like this compound, this involves exploring various conformations of its different tautomers. The triketo form and various enol forms are all minima on the potential energy surface, and their relative stabilities are a key area of investigation. A dissertation from the technical university of Vienna mentions DFT optimized geometries for related cis/cis structures, indicating that such foundational calculations are a common starting point for more complex analyses. tuwien.at

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, in the predominant dienol tautomer, quantum calculations can elucidate the geometry of the intramolecular hydrogen bonds that contribute significantly to its stability. The electronic structure analysis typically involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting the molecule's reactivity, electronic transitions, and charge transfer characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as the workhorse for computational studies of medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states, intermediates, and the calculation of activation energy barriers. For example, theoretical studies on the enolization processes within β-triketones have used DFT to calculate transition-state structures and the energy barriers associated with proton transfer. irb.hr

Furthermore, the reactivity of this compound has been explored in various synthetic contexts. One study notes its reaction with isocyanates to yield pyridinone and pyranone derivatives, a process involving the cyclization of unstable adducts where computational modeling can clarify the reaction pathways. researchgate.net By calculating the free energy profile of a proposed mechanism, researchers can determine the most likely reaction pathway and explain observed product distributions.

One of the most significant applications of DFT for this compound is the study of its complex keto-enol tautomerism. The molecule can exist in a triketo form and several enol forms, with the die-nol form being particularly stable due to the formation of two intramolecular hydrogen bonds. It is known to exist primarily in its enol form. researchgate.net

A detailed study on symmetrical pentane-1,3,5-triones, which are structurally analogous to this compound, combined NMR spectroscopy with DFT calculations (specifically at the B3LYP/6-31+G(d,p) level) to investigate these equilibria. irb.hr The research found that the equilibrium is highly sensitive to both temperature and the polarity of the solvent. These findings provide a strong model for understanding the tautomeric behavior of this compound.

Table 1: Influence of Environment on Tautomeric Equilibrium in β-Triketones Based on findings for analogous pentane-1,3,5-triones.

ConditionPredominant TautomerRationale
Low Polarity Solvent (e.g., CDCl₃), Room Temp.Dienol FormStabilized by intramolecular hydrogen bonds. irb.hr
High Polarity Solvent (e.g., DMSO)Increased proportion of Triketo FormPolar solvents disrupt intramolecular hydrogen bonds and solvate the polar keto groups. irb.hr
Increasing Temperature (up to 140 °C)Shift towards Triketo FormThe entropic contribution at higher temperatures favors the more flexible triketo structure over the more ordered, hydrogen-bonded dienol. irb.hr

These computational models can accurately predict the relative stabilities (Gibbs free energies) of the different tautomers, providing a quantitative understanding of the equilibrium constants. irb.hr

This predictive capability extends to NMR spectroscopy, where methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate chemical shifts (¹³C and ¹H) for different tautomers. Comparing these calculated shifts with experimental data helps to unambiguously identify the structures present in solution. encyclopedia.pub

Modeling of Tautomeric Equilibria and Energetics

Computational Analysis of Metal-Ligand Interactions and Complex Stability

As a potent chelating agent, this compound forms stable complexes with a wide range of metal ions. urfu.ru Computational chemistry provides critical insights into the nature of the metal-ligand bonding and the factors governing the stability and structure of these complexes. DFT is frequently used to optimize the geometry of these metal complexes and to analyze their electronic properties.

Studies on related β-diketonate complexes with metals like Cu(II) and Co(II) utilize DFT to understand conformational stability and magnetic properties. acs.org For complexes of this compound, computational analysis can quantify the strength of the coordinate bonds, analyze charge distribution using methods like Natural Bond Orbital (NBO) analysis, and explore the steric and electronic effects of the ligand on the metal center. This is particularly important for designing new metal complexes with specific properties, for instance, as catalysts or precursors for materials science applications. researchgate.net

Molecular Dynamics Simulations (if applicable to advanced studies)

While less common than static DFT calculations for this specific molecule, Molecular Dynamics (MD) simulations can be applied to study the dynamic behavior of this compound and its metal complexes in solution. MD simulations model the movement of atoms over time, providing a picture of molecular flexibility, conformational changes, and interactions with solvent molecules.

Advanced Applications of 2,4,6 Heptanetrione in Specialized Chemical Fields

Role as a Versatile Chemical Intermediate in Complex Organic Synthesis

2,4,6-Heptanetrione serves as a valuable intermediate in the synthesis of a wide array of complex organic molecules and heterocyclic compounds. google.com Its reactive nature allows it to participate in various condensation and cyclization reactions, making it a key starting material for diverse molecular frameworks.

One notable application is in the biomimetic synthesis of orselenic acid. The trianion of this compound can be carboxylated to form 3,5,7-triketo octanoic acid. libretexts.org This intermediate then readily undergoes an intramolecular aldol (B89426) condensation and subsequent dehydration to yield orselenic acid, mimicking its natural biosynthetic pathway. libretexts.org

Furthermore, this compound is a crucial reactant in the formation of benzodiazepine (B76468) derivatives. For instance, it reacts with o-phenylenediamine (B120857) in alkaline ethanol (B145695) to produce 2-acetyl-4-methyl-1,5-benzodiazepine. researchgate.netresearchgate.net However, under acidic conditions, the expected 2-acetyl-4-methyl-1,5-benzodiazepinium cation proves to be unstable, leading instead to the formation of a 2,4-dimethyl-1,5-benzodiazepinium salt. researchgate.netresearchgate.net

The versatility of this compound is also demonstrated in its reactions with isocyanates, which, in the presence of transition metal acetylacetonates (B15086760), yield pyridinone and pyranone derivatives through the cyclization of unstable adducts. researchgate.netresearchgate.net It is also employed in the synthesis of highly substituted phenols through the Prelog condensation. google.com Additionally, it has been utilized in the synthesis of 7,10-diacetylfluoranthene (B14859016) through a Knoevenagel condensation followed by a Diels-Alder reaction. ethernet.edu.et

The compound also serves as a precursor for 2,6-dimethyl-4-pyranone, a known chemical intermediate. google.com Historically, 2,6-dimethyl-4-pyranone was prepared by the decarboxylation of dehydroacetic acid. google.com This pyranone could then be further reacted to produce this compound. google.com More direct synthetic methods have since been developed. google.comgoogle.com

Ligand Design for Tunable Catalytic Systems in Organic Transformations

The ability of this compound to form stable complexes with a variety of metal ions makes it an excellent candidate for ligand design in catalysis. wikipedia.org Its metal chelates have been explored for their catalytic activity in several organic transformations.

For example, metal complexes of this compound have been shown to catalyze the reactions of β,β′-tricarbonyl derivatives with isocyanates. researchgate.net Specifically, cobalt(II) and zinc(II) acetylacetonates have been used as catalysts for these transformations. researchgate.net The catalytic activity of these complexes is influenced by the coordination environment of the metal ion, which can be tuned by modifying the ligand structure.

Research has also been conducted on the catalytic halogenation of diols using β-diketone moieties as catalysts. google.com Compounds like this compound are suitable for this purpose due to the presence of multiple carbonyl groups in a β-position relative to each other. google.com

Furthermore, palladium(II) complexes incorporating this compound and chiral ligands have been synthesized and investigated as potential catalysts for asymmetric synthesis. luc.edu The design of these catalysts aims to create a specific chiral environment around the metal center to induce enantioselectivity in organic reactions. luc.edu The development of such tunable catalytic systems holds significant promise for the efficient and selective synthesis of chiral molecules.

Precursors in Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, this compound and its derivatives show potential as precursors for the synthesis of novel materials. While direct applications in mainstream polymer synthesis are still emerging, its derivatives have been used in specific contexts.

For instance, n-butyltin(IV) derivatives of this compound have been prepared and characterized. researchgate.net These organometallic compounds represent a class of materials that can be further explored for applications in polymer chemistry, potentially as catalysts or monomers for specialty polymers. The study isolated two types of complexes: (n-C4H9Sn)(R′COCHCOCHCOR″)Cl and (n-C4H9Sn)2(R′COCHCOCHCOR″)3, where for this compound, R' and R" are both methyl (CH3) groups. researchgate.net

The fundamental reactivity of this compound, particularly its ability to engage in condensation and complexation reactions, suggests its utility in creating cross-linked polymers or functional polymeric materials. Further research is needed to fully realize the potential of this compound as a building block in advanced materials.

Development of Novel Coordination Architectures with Specific Functions

The coordination chemistry of this compound is particularly rich due to its nature as a multidentate ligand. oup.com It can act as a bidentate or a terdentate ligand, coordinating to metal ions through its oxygen atoms to form a variety of mononuclear and binuclear complexes. oup.comoup.com This flexibility allows for the construction of novel coordination architectures with specific and potentially useful functions.

This compound and its methylated derivatives have been used to synthesize copper(II) chelates. oup.comoup.com Depending on the specific ligand and reaction conditions, both 1:2 (metal:ligand) mononuclear and 2:2 binuclear complexes can be formed. oup.comoup.com The steric effects of substituents on the ligand backbone can influence the relative stability and ease of formation of these different architectures. oup.comoup.com For example, the conversion of a 1:2 chelate to a 2:2 chelate is more facile for the unsubstituted this compound than for its methylated derivatives. oup.comoup.com

These binuclear copper(II) chelates can exhibit interesting properties, such as the reversible addition of heterocyclic bases like pyridine (B92270). oup.comoup.com This leads to the formation of pentacoordinate square pyramidal structures. oup.comoup.com The ability to create such well-defined, multi-metallic structures is significant for the development of materials with tailored magnetic, catalytic, or host-guest properties.

Furthermore, Schiff bases derived from this compound and various amines can form binuclear complexes with metals like vanadium(IV), chromium(II), cobalt(II), and copper(II). jcsp.org.pk These complexes, featuring two metal centers held in close proximity by the ligand framework, are being investigated as models for polynuclear metalloenzymes and for their potential antibacterial activities. jcsp.org.pk The interaction of this compound with polyamines can also lead to the formation of more complex heterocyclic structures like imidazole (B134444) derivatives. researchgate.net

The study of metal complexes with this compound extends to various other metals as well. Divalent metal chelates of nickel(II), cobalt(II), palladium(II), and beryllium(II) have been synthesized and their structures investigated. researchgate.net The coordination geometry around the metal ion varies depending on the metal, with nickel(II) and cobalt(II) forming octahedral complexes, palladium(II) forming square planar complexes, and beryllium(II) forming tetrahedral complexes. researchgate.net The diverse coordination behavior of this compound underscores its importance in the design and synthesis of functional coordination compounds.

Future Research Directions and Unexplored Avenues for 2,4,6 Heptanetrione

Expanding the Scope of Synthetic Methodologies: Green and Efficient Routes

Current synthetic routes to 2,4,6-heptanetrione often rely on methods with notable drawbacks, such as the use of strong acids and multi-step procedures that can be costly and generate significant waste. google.com A primary area for future research is the development of more sustainable and efficient synthetic protocols.

One historical method involves the decarboxylation of dehydroacetic acid with hot concentrated hydrochloric acid, a process that presents corrosion problems and can lead to unwanted by-products. google.comluc.edu An alternative, more direct route reacts diketene (B1670635) with water in the presence of a tertiary amine catalyst. google.comgoogle.com This single-step process can produce good yields and avoids the harsh acidic conditions of the former method. google.com

Future research should focus on optimizing these existing methods and exploring entirely new "green" pathways. This could involve:

Catalyst Development: Investigating novel, recyclable, and more efficient catalysts for the diketene-based synthesis to improve yields and selectivity under milder conditions.

Alternative Starting Materials: Exploring bio-based precursors or readily available industrial feedstocks to replace diketene or dehydroacetic acid.

Flow Chemistry: Implementing continuous flow reactors, which can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to batch processes.

Solvent-Free or Aqueous Conditions: Designing syntheses that minimize or eliminate the use of volatile organic solvents, aligning with the principles of green chemistry. The reaction of diketene with water is a step in this direction. google.com

A comparison of known synthetic precursors highlights the need for more environmentally benign approaches.

Table 1: Comparison of Precursors for this compound Synthesis

Precursor Method Advantages Disadvantages Citations
Dehydroacetic Acid Decarboxylation with conc. HCl Readily available precursor Harsh conditions, corrosion, by-products, multi-step process required for purification google.comluc.edu

Deeper Mechanistic Understanding of Complex Reactivity Patterns

While the fundamental reactivity of β-dicarbonyls is well-understood, the three ketone groups of this compound introduce a higher level of complexity. ontosight.ai Future work should aim to elucidate the mechanisms governing its more intricate reactions.

For example, the reaction of this compound with isocyanates in the presence of transition metal catalysts yields pyridinone and pyranone derivatives through the cyclization of unstable adducts. researchgate.netresearchgate.net A detailed mechanistic investigation using computational modeling and advanced spectroscopic techniques could reveal the precise role of the metal catalyst and the factors controlling the reaction pathway and product distribution.

Furthermore, it has been observed that certain metal ions, such as nickel(II), cobalt(II), and platinum(II), can catalytically promote the bimolecular condensation of this compound. researchgate.netresearcher.life Understanding the mechanism of this self-condensation is crucial for controlling the synthesis of its metal complexes and preventing unwanted side reactions. Kinetic studies, similar to those performed on simpler β-diketonates, could clarify how factors like the metal ion's nature and the ligand's electronic structure influence reaction rates. iosrjournals.org

Exploration of Novel Multi-Metallic and Heterobimetallic Systems

The presence of three carbonyl groups allows this compound to act as a multidentate ligand, capable of binding multiple metal ions to form polynuclear complexes. oup.com While the formation of binuclear copper(II) and other divalent metal chelates has been reported, there is vast unexplored potential in creating more complex multi-metallic systems. researcher.lifeoup.comoup.com

Future research should target the synthesis and characterization of:

Homopolymetallic Clusters: Assembling three or more identical metal ions onto the trione (B1666649) backbone to investigate magnetic coupling and catalytic cooperativity.

Heterobimetallic Complexes: Stepwise assembly methods could be employed to introduce two different metal ions into a single complex. escholarship.org The distinct coordination environments offered by the ligand could allow for the selective binding of hard and soft metal ions, creating systems with unique electronic, catalytic, or magnetic properties. nih.govillinois.edu The general principles for creating heterometallic β-diketonate complexes, which have been extensively studied, can serve as a guide for exploring the more complex systems enabled by this triketone. nih.govresearchgate.netchemrxiv.org

The ability to create discrete heterobimetallic complexes is highly valuable for developing bifunctional catalysts and advanced magnetic materials. illinois.edu

Table 2: Known Metal Complexes of this compound

Metal Ion Complex Type Notes Citations
Copper(II) Mononuclear (1:2) and Binuclear (2:2) The 1:2 chelate can be converted to the 2:2 chelate. oup.com
Nickel(II) Mononuclear (1:2) and Binuclear (2:2) Can also catalyze ligand condensation. researcher.lifeoup.com
Cobalt(II) Mononuclear (1:2) and Binuclear (2:2) Can also catalyze ligand condensation. researcher.lifeoup.com
Palladium(II) Mononuclear (1:2) NMR study suggested partial enolization of an uncoordinated carbonyl group. researcher.lifeoup.com

Application in Emerging Fields of Supramolecular Chemistry and Nanomaterials

The chelating and reactive nature of this compound makes it an attractive building block for supramolecular chemistry and nanomaterials science. β-Diketones are widely used as ligands in these fields, and the triketone structure offers expanded possibilities. researchgate.netresearchgate.net

In supramolecular chemistry, this compound can be used as a precursor to larger, functional molecules. For instance, its reaction with phosphorus pentasulfide yields 1,6,6a-trithiapentalenes, which are of interest in supramolecular and materials chemistry. researchgate.netresearchgate.net The multiple binding sites of the trione could be exploited to direct the self-assembly of complex, multi-component architectures like metal-organic frameworks (MOFs) or coordination polymers. amu.edu.pl

In nanomaterials, this compound and its derivatives can serve as functionalizing agents or stabilizers. Research has shown that deprotonated this compound can be grafted onto silica (B1680970) gel to create a supported ligand capable of chelating metal ions like Cu²⁺ and Fe²⁺, forming a heterogeneous catalyst. researchgate.net There is also potential for its use in synthesizing or surface-engineering iron oxide nanoparticles for biomedical applications. google.com Future work could explore its use in:

Quantum Dots: Acting as a capping agent to control the size and photophysical properties of semiconductor nanocrystals.

Functional Nanoparticles: Creating tailored surface coatings on magnetic or plasmonic nanoparticles to introduce specific catalytic or sensing functions.

Rational Design of Derivatives with Tailored Properties for Specific Applications

A significant frontier lies in the rational design of this compound derivatives to achieve specific functionalities. By chemically modifying the core structure, its electronic properties, steric profile, solubility, and coordination behavior can be precisely tuned.

Examples from the literature show that simple modifications, like methylation, alter the stability and properties of the resulting metal complexes. oup.com More complex derivatization, such as reactions with isocyanates, produces heterocyclic compounds with different potential applications. researchgate.net

Future research should systematically explore derivatization strategies, including:

Fluorination: Introducing fluorine or trifluoromethyl groups, a common strategy with β-diketonates, can enhance the volatility and Lewis acidity of metal complexes, which is useful for chemical vapor deposition (CVD) precursors and catalysis. mdpi.com It can also modify the biological properties of the resulting compounds. mdpi.com

Appending Functional Groups: Attaching other coordinating groups (e.g., pyridyl, phosphino) to the heptanetrione backbone would create versatile new polytopic ligands for constructing complex coordination compounds. amu.edu.pl

Polymerization: Incorporating the trione moiety into a polymer backbone could lead to novel materials for metal ion sensing, separation, or catalysis.

By designing and synthesizing a library of derivatives, researchers can build a deeper understanding of structure-property relationships, paving the way for targeted applications in catalysis, materials science, and beyond.

Q & A

Q. What are the optimal synthetic routes for 2,4,6-heptanetrione, and how do reaction conditions influence yield?

Q. How can spectroscopic techniques (NMR, IR) characterize this compound’s tautomeric behavior?

  • Methodological Answer : this compound exhibits tautomerism, favoring a symmetric, cross-conjugated dienolic form in solution. <sup>19</sup>F NMR shows a single resonance at δ = −75.2 ppm, confirming symmetry . <sup>1</sup>H NMR (CDCl3) reveals distinct proton environments (e.g., δ 8.10 and 7.53 ppm for aromatic derivatives) . IR analysis detects enolic O–H stretches (~3200 cm<sup>−1</sup>) and ketone C=O vibrations (~1700 cm<sup>−1</sup>) .

Advanced Research Questions

Q. What experimental strategies mitigate instability of this compound under acidic or basic conditions?

  • Methodological Answer : The compound undergoes hydrolysis or condensation under extreme pH. For example, in acidic aqueous conditions, it forms 2,6-dimethyl-4-pyrone via bis(enol) ether intermediates . Stabilization involves:
  • Using anhydrous solvents (e.g., DCM) .
  • Avoiding prolonged exposure to protic solvents.
  • Monitoring reaction progress via TLC to prevent over-decomposition .

Q. How does tautomerism of this compound affect its reactivity in Knoevenagel condensations?

  • Methodological Answer : The dienolic tautomer enhances nucleophilic reactivity at the α-carbon, enabling double Knoevenagel condensations with aromatic aldehydes. For instance, condensation with compound 11 in methanol/triethylamine yields cyclopentadienone derivatives (40% yield) . Control experiments show that tautomer equilibrium shifts under basic conditions, favoring enolate formation and C–C bond formation .

Q. What computational or experimental approaches resolve contradictions in reported reaction pathways?

  • Methodological Answer : Contradictions arise in product selectivity (e.g., pyrone vs. enol ether formation). A mixed-methods approach is recommended:
  • Quantitative : Compare kinetic data (e.g., HPLC yields) under varying conditions (solvent, base) .

  • Qualitative : Use <sup>13</sup>C NMR to track intermediate stability .
    Example: Sodium methoxide in methanol produces a 3:2 mixture of 2,6-dimethyl-4-pyrone and enol ether, whereas ethoxide favors the latter .

    • Data Table :
Base/SolventMajor ProductYield (%)Mechanism
NaOMe/MeOH2,6-Dimethyl-4-pyrone60Acid-catalyzed hydrolysis
NaOEt/EtOHEnol ether75Direct elimination

Q. How to design experiments to validate this compound’s role in polynuclear aromatic hydrocarbon synthesis?

  • Methodological Answer : Use Scott’s procedure: Reflux this compound with glycine and norbornadiene in toluene for 72 hours to form tetraacetyl intermediates. Subsequent flash vacuum pyrolysis (1000°C) induces quadruple ring closure, yielding curved aromatic systems (e.g., diacenaphthochrysene) . Key controls:
  • Monitor reaction progress via GC/MS (e.g., m/z 444 for intermediate 35 ) .
  • Validate final products with X-ray crystallography or HRMS .

Methodological Best Practices

  • Data Contradictions : Replicate experiments across multiple labs and validate with orthogonal techniques (e.g., NMR + HPLC) .
  • Safety : Follow SDS guidelines for handling—avoid inhalation, use PPE, and store in anhydrous conditions .
  • Reporting : Include detailed synthetic protocols (stoichiometry, solvent purity) and raw spectral data to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.